molecular formula C19H12N2O2 B1627202 2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid CAS No. 904818-39-9

2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid

Cat. No. B1627202
M. Wt: 300.3 g/mol
InChI Key: QYXUILKEDCALRC-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid, commonly known as NQX, is a derivative of quinoxaline1. Its molecular formula is C19H12N2O2 and it has a molecular weight of 300.3 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information about the synthesis of this compound. However, the synthesis of similar compounds often involves metal-catalyzed reactions2.



Molecular Structure Analysis

The molecular structure of this compound consists of a quinoxaline core with a naphthalene group and a carboxylic acid group attached1. However, detailed structural analysis such as bond lengths and angles, or 3D conformation, was not found in the available resources.



Chemical Reactions Analysis

I couldn’t find specific information about the chemical reactions involving this compound. It’s possible that this compound is relatively stable and doesn’t readily undergo reactions under normal conditions.



Physical And Chemical Properties Analysis

This compound has a molecular weight of 300.3 g/mol1. Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.


Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid derivatives, particularly those synthesized with arylaminated aceanthrylene, have shown promise as red light-emitting materials for organic light-emitting diodes (OLEDs). These novel quinoxaline derivatives demonstrate good thermal stability and solvatochromic effects, making them suitable for high-performance OLEDs. Devices based on these materials have achieved significant brightness and efficiency levels, indicating their potential for application in electronic display and lighting technologies (Jang et al., 2011).

Corrosion Inhibition

Quinoxaline derivatives have been explored for their efficacy as corrosion inhibitors, particularly for mild steel in acidic environments. The synthesized compounds, including quinoxaline derivatives, have shown high corrosion inhibition efficiency through electrochemical studies. This suggests their potential application in protecting metals from corrosion, which is crucial in industrial processes and infrastructure maintenance (Saraswat & Yadav, 2020).

Biomedical Applications

Quinoxaline and its derivatives are recognized for their wide range of biomedical applications. By modifying the quinoxaline structure, it's possible to obtain derivatives with significant antimicrobial activities and applications in treating chronic and metabolic diseases. This highlights the versatility and potential of quinoxaline derivatives in medical and biomedical fields, offering avenues for new therapeutic agents (Pereira et al., 2015).

Fluorometric Discrimination

Quinoline and naphthalene-based fluororeceptors have been developed for the detection of hydroxy carboxylic acids. These receptors exhibit distinct fluorescence responses upon complexation with carboxylic acids, enabling the discrimination of aromatic from aliphatic dicarboxylic acids. This property is particularly useful in analytical chemistry for the selective detection and analysis of acid compounds in various samples (Ghosh et al., 2008).

Safety And Hazards

Specific safety and hazard information for this compound was not found. It’s recommended to handle all chemicals with appropriate safety precautions.


Future Directions

The future directions for this compound are not clear from the available information. It’s possible that this compound could have potential applications in various fields such as medicinal chemistry, but specific details were not found.


Please note that this information is based on the limited resources available and might not be fully accurate or complete. For a comprehensive analysis, it’s recommended to consult with a chemist or a relevant expert.


properties

IUPAC Name

2-naphthalen-1-ylquinoxaline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O2/c22-19(23)15-9-4-10-16-18(15)20-11-17(21-16)14-8-3-6-12-5-1-2-7-13(12)14/h1-11H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXUILKEDCALRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC(=C4N=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587644
Record name 2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid

CAS RN

904818-39-9
Record name 2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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